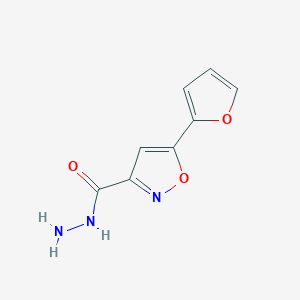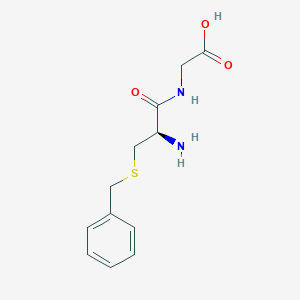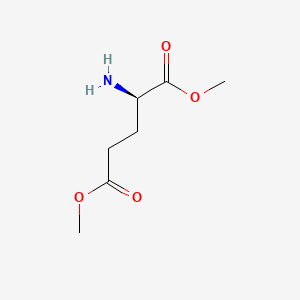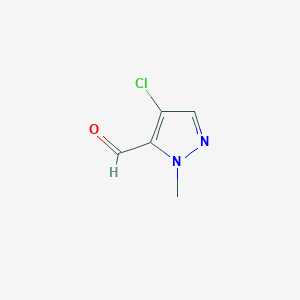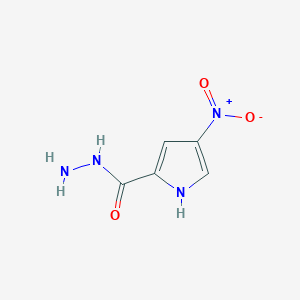
4-nitro-1H-pirrol-2-carbohidrazida
Descripción general
Descripción
4-nitro-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C5H6N4O3 and a molecular weight of 170.13 g/mol . It is a solid compound with a melting point of 286-288°C . This compound is primarily used in research and has various applications in chemistry and biology.
Aplicaciones Científicas De Investigación
4-nitro-1H-pyrrole-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of 4-nitro-1H-pyrrole-2-carbohydrazide typically involves the reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Análisis De Reacciones Químicas
4-nitro-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 4-nitro-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, and the compound can interact with enzymes and other proteins to exert its effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
4-nitro-1H-pyrrole-2-carbohydrazide can be compared with other similar compounds, such as:
4-nitro-1H-pyrrole-2-carboxylic acid: A precursor in the synthesis of 4-nitro-1H-pyrrole-2-carbohydrazide.
4-amino-1H-pyrrole-2-carbohydrazide: A reduced form of the compound with different chemical properties.
4-nitro-1H-pyrrole-2-carboxamide: Another derivative with potential biological activities.
These compounds share similar structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
4-nitro-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-8-5(10)4-1-3(2-7-4)9(11)12/h1-2,7H,6H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSOAZSDZAQXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427848 | |
| Record name | 4-nitro-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28494-48-6 | |
| Record name | 4-nitro-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chlorine substitution on the phenyl ring affect the crystal structure of (E)-N′-(Benzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazides?
A: Comparing the two studied compounds, (E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide [] and (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide [], reveals that the chlorine substitution influences the intermolecular interactions within the crystal lattice. While both structures exhibit N—H⋯O hydrogen bonding and weak π–π interactions, the presence of chlorine in the former leads to a herringbone arrangement of molecular sheets, which is absent in the latter. This difference highlights the impact of even small structural modifications on the solid-state packing of these molecules.
Q2: What is the significance of the dihedral angle between the phenyl and pyrrole rings in these compounds?
A: The dihedral angle provides insights into the molecule's overall conformation and potential flexibility. In both (E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide and (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, this angle is relatively small (8.46° and 7.47°, respectively) [, ]. This suggests a relatively planar conformation, which could be relevant for potential interactions with biological targets, although further research is needed to confirm this.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




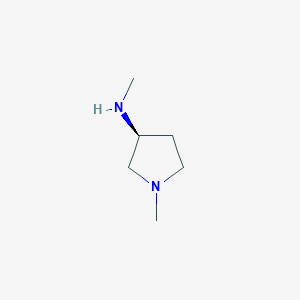
![1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1353350.png)
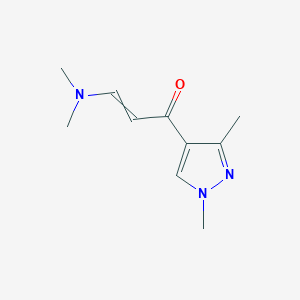
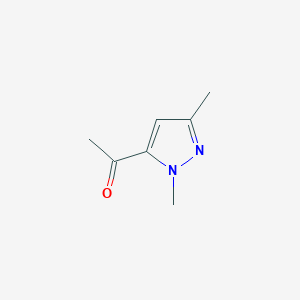
![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1353362.png)

